PCz is studied for its potential use in OLEDs due to its structure. The molecule possesses a carbazole unit, known as a hole-transporting moiety, and an acrylate group, which can readily undergo polymerization. This combination offers interesting properties for OLED design [1]. Research explores how PCz can be incorporated into OLED structures to improve efficiency, light emission color, and overall device performance [1].
[1] Sigma-Aldrich product page for 2-(9H-Carbazol-9-yl)ethyl acrylate,
2-(9H-Carbazol-9-yl)ethyl acrylate is an organic compound characterized by the presence of a carbazole moiety linked to an ethyl acrylate group. The molecular formula for this compound is CHNO, with a molecular weight of 249.31 g/mol and a CAS number of 6915-68-0. Carbazole is a heterocyclic aromatic compound commonly found in coal tar and various natural products, while acrylates are esters derived from acrylic acid, known for their reactivity in polymerization processes. This compound is particularly notable for its applications in organic electronics, attributed to its high charge carrier mobility and photochemical stability, making it suitable for use in devices such as organic light-emitting diodes and solar cells .
These reactions are critical for developing materials with tailored properties for specific applications.
The synthesis of 2-(9H-Carbazol-9-yl)ethyl acrylate typically involves the reaction between 9H-carbazole and ethyl acrylate under controlled conditions. A common method employs potassium carbonate as a base in a solvent such as dimethylformamide (DMF) at elevated temperatures. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the carbazole attacks the carbonyl carbon of the acrylate, yielding the desired product . Industrial synthesis may utilize optimized methods such as continuous flow reactors to enhance yield and consistency.
2-(9H-Carbazol-9-yl)ethyl acrylate has several notable applications:
Several compounds share structural similarities with 2-(9H-Carbazol-9-yl)ethyl acrylate, including:
Compound | Key Features | Unique Aspects |
---|---|---|
2-(9H-Carbazol-9-yl)ethyl acrylate | High charge carrier mobility; photochemical stability | Specific applications in organic electronics |
2-(9H-Carbazol-9-yl)ethyl methacrylate | Similar structure but different reactivity due to methacrylate | Different polymerization characteristics |
Carbazole | Basic structure without substituents | Fundamental building block for many derivatives |
N,N-Diethylcarbazole | Enhanced solubility due to ethyl substitutions | Potentially different electronic properties |
This comparison highlights how 2-(9H-Carbazol-9-yl)ethyl acrylate stands out due to its specific functional groups that confer unique properties suitable for advanced material applications.
Irritant;Environmental Hazard